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  • Product: 1-Tosylazetidine-3-carboxylic acid
  • CAS: 92993-58-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-Tosylazetidine-3-carboxylic Acid: A Versatile Building Block for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of 1-Tosylazetidine-3-carboxylic acid, a valuable synthetic intermediate and a constrained amino acid analog. W...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1-Tosylazetidine-3-carboxylic acid, a valuable synthetic intermediate and a constrained amino acid analog. We will delve into its fundamental properties, synthesis, and diverse applications, offering insights for researchers in medicinal chemistry and drug development.

Core Properties of 1-Tosylazetidine-3-carboxylic Acid

1-Tosylazetidine-3-carboxylic acid is a heterocyclic compound featuring a four-membered azetidine ring. The tosyl group provides a stable protecting group for the nitrogen atom, while the carboxylic acid functionality allows for further chemical modifications, making it a versatile scaffold in organic synthesis.

PropertyValue
CAS Number 92993-58-3
Molecular Formula C₁₁H₁₃NO₄S
Molecular Weight 255.29 g/mol [1]

Synthesis of 1-Tosylazetidine-3-carboxylic Acid: A Step-by-Step Protocol

The synthesis of 1-Tosylazetidine-3-carboxylic acid typically involves the protection of a precursor molecule followed by cyclization to form the azetidine ring. A common and effective method starts from commercially available starting materials.

Synthetic Workflow

SynthesisWorkflow A Starting Material (e.g., Epichlorohydrin) B Ring Opening (with an amine) A->B C Protection of Amine (Tosyl Chloride) B->C D Intramolecular Cyclization (Base-mediated) C->D E Oxidation of Alcohol (to Carboxylic Acid) D->E F 1-Tosylazetidine-3-carboxylic acid E->F

Caption: Synthetic workflow for 1-Tosylazetidine-3-carboxylic acid.

Detailed Experimental Protocol

Step 1: Ring Opening of Epichlorohydrin

The synthesis often commences with the nucleophilic ring-opening of a suitable epoxide, such as epichlorohydrin, with an appropriate amine. This step establishes the basic carbon-nitrogen framework.

Step 2: N-Tosylation

The secondary amine formed in the previous step is then protected with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base (e.g., triethylamine or pyridine). This protection is crucial for directing the subsequent cyclization reaction and enhancing the stability of the molecule.

Step 3: Intramolecular Cyclization

The key azetidine ring formation is achieved through an intramolecular nucleophilic substitution. A strong base, such as sodium hydride, is used to deprotonate the hydroxyl group, which then displaces the chloride to form the four-membered ring.

Step 4: Oxidation to the Carboxylic Acid

The primary alcohol on the azetidine ring is then oxidized to the corresponding carboxylic acid. This can be accomplished using various oxidizing agents, such as Jones reagent (chromium trioxide in sulfuric acid) or a milder, more selective method like TEMPO-catalyzed oxidation.

Applications in Drug Discovery and Development

The rigid structure of the azetidine ring in 1-Tosylazetidine-3-carboxylic acid makes it an attractive building block for introducing conformational constraints into peptide and small molecule drug candidates. This can lead to improved binding affinity, selectivity, and metabolic stability.

Role as a Constrained Amino Acid Analog

As a proline analog, 1-Tosylazetidine-3-carboxylic acid can be incorporated into peptide sequences to induce specific secondary structures, such as β-turns. This is particularly valuable in the design of peptidomimetics that target protein-protein interactions.

PeptideDesign cluster_0 Flexible Peptide cluster_1 Constrained Peptide Unstructured Peptide Unstructured Peptide Target Receptor Target Receptor Unstructured Peptide->Target Receptor Low Affinity Structured Peptide (β-turn) Structured Peptide (β-turn) Structured Peptide (β-turn)->Target Receptor High Affinity 1-Tosylazetidine-3-carboxylic acid 1-Tosylazetidine-3-carboxylic acid 1-Tosylazetidine-3-carboxylic acid->Structured Peptide (β-turn) Induces Turn

Caption: Role in designing conformationally constrained peptides.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling 1-Tosylazetidine-3-carboxylic acid. It is advisable to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, always consult the material safety data sheet (MSDS) provided by the supplier.

References

  • NextSDS. 1-Tosylazetidine-3-carboxylic acid — Chemical Substance Information. [Link]

Sources

Exploratory

A Technical Guide to the Mechanistic Versatility of 1-Tosylazetidine-3-carboxylic Acid in Modern Organic Synthesis

Abstract 1-Tosylazetidine-3-carboxylic acid stands as a cornerstone building block in contemporary organic synthesis, prized for its unique trifecta of chemical functionalities: a strained four-membered ring, an activati...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

1-Tosylazetidine-3-carboxylic acid stands as a cornerstone building block in contemporary organic synthesis, prized for its unique trifecta of chemical functionalities: a strained four-membered ring, an activating N-tosyl group, and a versatile carboxylic acid handle. This guide delineates the core mechanistic principles governing its reactivity. We will explore its behavior as a constrained β-amino acid analogue, focusing on three primary reaction manifolds: (1) Lewis acid-mediated nucleophilic ring-opening reactions proceeding via an Sₙ2 pathway; (2) its role as a precursor to 1,4-dipolar intermediates for cycloaddition reactions; and (3) transformations leveraging the carboxylic acid moiety for decarboxylation, rearrangement, and reduction. This document provides researchers and drug development professionals with a foundational understanding of the causality behind its synthetic utility, supported by field-proven protocols and mechanistic diagrams.

Chapter 1: Molecular Architecture and Intrinsic Reactivity

The synthetic potential of 1-Tosylazetidine-3-carboxylic acid is a direct consequence of the interplay between its structural and electronic features. The azetidine ring, a four-membered heterocycle, possesses significant ring strain—less than its aziridine counterpart, but substantial enough to provide a thermodynamic driving force for ring-opening reactions.[1]

The nitrogen atom is protected and, critically, activated by the p-toluenesulfonyl (tosyl) group. As a potent electron-withdrawing group, the tosyl substituent polarizes the N-C bonds, rendering the ring carbons (C2 and C4) highly electrophilic and susceptible to nucleophilic attack.[2] This activation is fundamental to its utility in synthesis. Furthermore, the carboxylic acid at the C3 position is not merely a passive substituent; it serves as a strategic functional handle for a host of classical and modern transformations, including derivatization, reduction, and decarboxylation.[3][4] This unique combination of features makes it a powerful scaffold for generating molecular diversity.

Chapter 2: Mechanism I - Nucleophilic Ring-Opening Reactions

The most direct and widely exploited reaction pathway for N-tosylazetidines is their regioselective ring-opening by nucleophiles. This transformation provides a reliable route to 1,3-difunctionalized acyclic amines, which are valuable intermediates in pharmaceutical and materials science.

The Sₙ2 Pathway: A Mechanistic Deep Dive

The ring-opening of N-tosylazetidines is not spontaneous; it requires activation by a Lewis or Brønsted acid. The reaction proceeds through a well-established Sₙ2-type mechanism.[1] The role of the Lewis acid (e.g., Cu(OTf)₂, ZnI₂, Ag(I)) is to coordinate to the sulfonamide oxygen or nitrogen, which dramatically increases the electrophilicity of the ring carbons.[5] This coordination enhances the polarization of the C-N bonds and makes the azetidine a better leaving group upon ring scission.

A nucleophile then attacks one of the ring carbons, leading to a concerted bond-breaking of the opposing C-N bond. This process occurs with an inversion of stereochemistry at the attacked carbon, a hallmark of the Sₙ2 mechanism. The regioselectivity of the attack is dictated by both steric and electronic factors. In the case of 2-aryl-N-tosylazetidines, nucleophilic attack preferentially occurs at the benzylic C2 position, which is capable of stabilizing the partial positive charge in the transition state.[1]

Caption: Lewis Acid-Mediated Sₙ2 Ring-Opening of an N-Tosylazetidine.

Data Presentation: Regioselective Ring-Opening with Various Nucleophiles

The versatility of this method is demonstrated by its compatibility with a range of nucleophiles. The following table summarizes representative outcomes.

EntryAzetidine SubstrateNucleophile/ReagentLewis AcidProductYield (%)Reference
12-Phenyl-N-tosylazetidineMethanolCu(OTf)₂3-Methoxy-3-phenyl-N-tosylpropan-1-amine90[1]
22-Phenyl-N-tosylazetidineZinc IodideZnI₂3-Iodo-3-phenyl-N-tosylpropan-1-amine85
3N-TosylazetidineThiophenol[Ag(COD)₂]PF₆3-(Phenylthio)-N-tosylpropan-1-amine~90[5]
Experimental Protocol: Synthesis of γ-Iodoamine via ZnI₂-Mediated Ring-Opening

This protocol is adapted from the procedure reported for the ring-opening of 2-aryl-N-tosylazetidines.

  • Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the 2-aryl-N-tosylazetidine (1.0 eq) and anhydrous dichloromethane (DCM, 0.2 M).

  • Catalyst Addition: Add zinc iodide (ZnI₂, 1.2 eq) to the solution in one portion.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The choice of room temperature is a balance between achieving a reasonable reaction rate and minimizing potential side reactions. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any residual iodine.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL). The use of DCM is advantageous due to its ability to dissolve the product while being immiscible with the aqueous layer.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure γ-iodoamine.

Chapter 3: Mechanism II - Cycloaddition Strategies via Dipolar Intermediates

Beyond simple ring-opening, N-tosylazetidines can function as masked 1,4-dipoles, serving as precursors for azomethine ylides that undergo powerful cycloaddition reactions. This strategy allows for the rapid construction of complex, five-membered nitrogen-containing heterocycles.[6]

Generation and Trapping of Azomethine Ylides

The formation of an azomethine ylide from an azetidine ring involves the cleavage of a C-C bond. This process can be induced thermally or, more commonly, through Lewis acid catalysis.[6] The Lewis acid coordinates to the nitrogen atom, weakening the adjacent C-C bond and facilitating its cleavage to form a Lewis acid-stabilized azomethine ylide.

Once generated, this transient 1,3-dipole is highly reactive and can be trapped in situ by a suitable dipolarophile. The reaction with an electron-deficient alkene or alkyne proceeds via a concerted [3+2] cycloaddition to furnish pyrrolidine derivatives.[6][7] Alternatively, reaction with a nitrile can lead to a [4+2] cycloaddition, yielding substituted tetrahydropyrimidines.

G Azetidine N-Tosylazetidine Ylide Azomethine Ylide (1,3-Dipole) Azetidine->Ylide C-C Cleavage LA Lewis Acid LA->Ylide Catalysis Cycloadduct [3+2] Cycloadduct (Pyrrolidine) Ylide->Cycloadduct Cycloaddition Dipolarophile Dipolarophile (e.g., Alkene) Dipolarophile->Cycloadduct

Caption: [3+2] Cycloaddition via a Lewis Acid-Generated Azomethine Ylide.

The Decarboxylative Pathway

For 1-Tosylazetidine-3-carboxylic acid specifically, a powerful method for ylide generation involves decarboxylation. This is a classic strategy for α-amino acids, which undergo condensation with an aldehyde or ketone to form an iminium species that readily loses CO₂.[7][8] For our substrate, a constrained β-amino acid, this pathway allows the carboxylic acid to be a disposable handle for generating the key reactive intermediate, which then participates in cycloaddition reactions.

Chapter 4: Mechanism III - Transformations of the Carboxylic Acid Moiety

The carboxylic acid group at the C3 position provides a third, distinct axis of reactivity, enabling transformations that modify the azetidine core in unique ways.

Rearrangement Reactions for Amine Synthesis

The carboxylic acid can be converted into derivatives that are precursors for classical name reactions.

  • Hofmann Rearrangement: Conversion of the carboxylic acid to a primary amide (R-COOH → R-CONH₂) followed by treatment with bromine and a strong base yields a primary amine with one less carbon atom (R-NH₂).[9]

  • Curtius Rearrangement: Alternatively, the carboxylic acid can be converted to an acyl azide (R-COOH → R-CON₃), which upon heating rearranges to an isocyanate (R-NCO) and is subsequently hydrolyzed to the primary amine (R-NH₂).[9][10]

Applying these sequences to 1-Tosylazetidine-3-carboxylic acid provides a synthetic route to 3-amino-1-tosylazetidine, a valuable diamine building block.

Reduction to Alcohols

Standard reducing agents can selectively reduce the carboxylic acid without affecting the tosyl group or the azetidine ring under controlled conditions. Reagents like lithium aluminum hydride (LiAlH₄) or diborane (B₂H₆) efficiently convert the carboxylic acid to a primary alcohol, yielding (1-Tosylazetidin-3-yl)methanol.[4] This product can then be used in further synthetic elaborations, such as etherification or oxidation.

G Start 1-Tosylazetidine- 3-carboxylic acid Amide Primary Amide Start->Amide 1. SOCl₂ 2. NH₃ Azide Acyl Azide Start->Azide 1. SOCl₂ 2. NaN₃ Alcohol (1-Tosylazetidin-3-yl)methanol Start->Alcohol Reduction (e.g., LiAlH₄) Amine 3-Amino-1-tosylazetidine Amide->Amine Hofmann (Br₂, NaOH) Azide->Amine Curtius (Δ, then H₂O)

Caption: Synthetic Transformations of the Carboxylic Acid Group.

Chapter 5: Synthetic Applications and Outlook

The mechanistic principles outlined in this guide underscore the immense value of 1-Tosylazetidine-3-carboxylic acid as a versatile synthetic intermediate. Its ability to undergo controlled ring-opening, participate in complex cycloadditions, and serve as a substrate for functional group interconversion allows for the creation of a vast array of molecular architectures.

  • Drug Discovery: The azetidine ring is a sought-after motif in medicinal chemistry, acting as a rigid scaffold and a bioisostere for other functional groups.[11][12] Derivatives of this core structure are explored as enzyme inhibitors, CNS agents, and antibacterial compounds. The ability to generate diverse libraries of γ-functionalized amines and complex polycyclic systems from a single starting material is a significant advantage in hit-to-lead optimization.

  • Constrained Peptidomimetics: As a constrained β-amino acid, it is a key component in the synthesis of foldamers and peptidomimetics, where its rigid structure helps to enforce specific secondary conformations.

The continued exploration of new catalytic systems for activating the azetidine ring and novel transformations of the carboxylic acid group will undoubtedly expand the synthetic utility of this powerful building block, solidifying its role in the synthesis of next-generation pharmaceuticals and functional materials.

References

  • Al-Masum, M., & Kumaraswamy, G. (2007). Lewis Acid-Mediated Highly Regioselective Sₙ2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols. The Journal of Organic Chemistry, 72(16), 6340–6343. [Link]

  • Yadav, J. S., & Reddy, B. V. S. (2011). Ag(I)-Catalyzed Regioselective Ring-Opening of N-Tosylaziridine and N-Tosylazetidine with S-, O-, and N-Nucleophiles and Tethered Dinucleophiles. The Journal of Organic Chemistry, 76(5), 1434–1440. [Link]

  • Indian Institute of Technology Kanpur. (n.d.). Lewis Acid-Mediated Highly Regioselective Sₙ2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols. Retrieved from the IIT Kanpur repository. [Link]

  • Reddy, Ch. R., & Chandrasekhar, S. (2009). Sₙ2-type ring opening of substituted-N-tosylaziridines with zinc (II) halides. Journal of Chemical Sciences, 121(5), 677–685. [Link]

  • Kumaraswamy, G., & Sastry, M. N. V. (2006). A convenient synthetic route to 2-aryl-N-tosylazetidines and their ZnX₂ (X = I, OTf) mediated regioselective nucleophilic ring opening reactions: synthesis of γ-iodoamines and tetrahydropyrimidines. Tetrahedron Letters, 47(12), 1955–1959. [Link]

  • Velu, S. E., & Cava, M. P. (2003). Azide-Mediated Detosylation of N-Tosylpyrroloiminoquinones and N-Tosylindole-4,7-quinones. Synthetic Communications, 33(15), 2687–2695. [Link]

  • Rubin, H., Cockrell, J., & Morgan, J. B. (2013). Scalable synthesis of N-acylaziridines from N-tosylaziridines. The Journal of Organic Chemistry, 78(17), 8865–8871. [Link]

  • Leah4sci. (2023, March 18). Carboxylic Acid Derivative Reactions, Mechanisms, Synthesis + Shortcuts [Live Recording]. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylations. Retrieved from [Link]

  • ResearchGate. (n.d.). The Synthesis of Chiral N-Tosylated Aminoimine Ligands and Their Application in Enantioselective Addition of Phenylacetylene to Imines. [Link]

  • Google Patents. (n.d.). Decarboxylation method of heterocyclic carboxylic acid compounds.
  • ResearchGate. (n.d.). Cycloaddition reaction of N-tosylaziridine dicarboxylate 372 with cyclopropane 373. [Link]

  • Zhang, W., & Zhang, X. (2019). Synthesis of chiral α-substituted α-amino acid and amine derivatives through Ni-catalyzed asymmetric hydrogenation. Chemical Communications, 55(1), 108-111. [Link]

  • Organic Chemistry with Victor. (2023, January 9). Decarboxylation of Carboxylic Acids. YouTube. [Link]

  • OpenStax. (2023, September 20). 24.6 Synthesis of Amines. In Organic Chemistry. [Link]

  • Padwa, A., & Naddaka, V. (2012). 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives. Molecules, 17(5), 5533–5569. [Link]

  • Chemistry LibreTexts. (2015, July 19). 21.7: Synthesis of Amines from Carboxylic Amides. [Link]

  • Chemistry LibreTexts. (2023, January 22). The Decarboxylation of Carboxylic Acids and Their Salts. [Link]

  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395. [Link]

  • College of St. Benedict & St. John's University. (n.d.). Reactivity: Decarboxylation. [Link]

  • ResearchGate. (n.d.). Azide-Mediated Detosylation of N-Tosylpyrroloiminoquinones and N-Tosylindole-4,7-quinones. [Link]

  • Columbia University. (n.d.). I. The Reaction of Carboxylic/Thiocarboxylic Acids with Isonitriles II. Ruthenium Hydride Ring Opening of an Azetidinium Cation. Academic Commons. [Link]

  • Santos, W. T., et al. (2024). Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. The Plant Journal, 120(6), 2904-2918. [Link]

  • ACS Publications. (n.d.). Deprotection of Sulfonyl Aziridines. The Journal of Organic Chemistry. [Link]

  • Michigan State University. (n.d.). Derivatives of Carboxylic Acids. Department of Chemistry. [Link]

  • Al-Gharabli, S. I., et al. (2021). 3-Arylaziridine-2-carboxylic Acid Derivatives and (3-Arylaziridin-2-yl)ketones: The Aziridination Approaches. International Journal of Molecular Sciences, 22(18), 9861. [Link]

  • ResearchGate. (n.d.). Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications. [Link]

  • Al-Hourani, B. J., et al. (2012). [3 + 2] Cycloaddition reactions of thioisatin with thiazolidine-2-carboxylic acid: a versatile route to new heterocyclic scaffolds. Chemistry Central Journal, 6, 119. [Link]

  • National Institutes of Health. (2023). One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis. PMC. [Link]

  • ResearchGate. (2020). 1,3-Dipolar cycloaddition reaction of indoles with tosyl azide, subsequent dehydroaromatization and ring-opening cascade: a computational study. [Link]

  • Chemistry LibreTexts. (2024, September 30). 21.3: Reactions of Carboxylic Acids. [Link]

  • National Institutes of Health. (n.d.). One-Pot Sequence of Staudinger/aza-Wittig/Castagnoli–Cushman Reactions Provides Facile Access to Novel Natural-like Polycyclic Ring Systems. PMC. [Link]

  • Horgan, C. (2022). Recent developments in the practical application of novel carboxylic acid bioisosteres. CORA. [Link]

  • National Institutes of Health. (n.d.). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. PMC. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Amide Coupling Protocols for 1-Tosylazetidine-3-carboxylic Acid

Introduction & Mechanistic Rationale Azetidines are highly valued in modern drug discovery for their ability to introduce conformational constraint, improve metabolic stability, and modulate physicochemical properties[1]...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Azetidines are highly valued in modern drug discovery for their ability to introduce conformational constraint, improve metabolic stability, and modulate physicochemical properties[1]. However, the inherent ring strain of the 4-membered azetidine ring makes it highly susceptible to ring-opening under harsh synthetic conditions, such as elevated temperatures or strong Lewis acids[2].

1-Tosylazetidine-3-carboxylic acid (CAS: 92993-58-3)[3] represents a highly stable building block for molecular diversification. The strongly electron-withdrawing p-toluenesulfonyl (tosyl) group delocalizes the nitrogen lone pair, drastically reducing its basicity and preventing intramolecular side reactions (such as azafulvenium ion formation) that typically lead to ring expansion or cleavage[1]. Despite this enhanced stability, the carboxylic acid at the 3-position is sterically hindered. This necessitates the use of highly efficient coupling reagents to ensure complete amidation without requiring thermal energy that could compromise the integrity of the strained ring[2].

Reagent Selection & Optimization

To overcome the steric hindrance at the C3 position while preserving the azetidine ring, the selection of the coupling reagent is critical. HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is the premier choice for this substrate. HATU converts the carboxylic acid into an active OAt (7-azabenzotriazole) ester. The pyridine nitrogen of the OAt leaving group exerts a neighboring group effect, stabilizing the incoming amine nucleophile via a 7-membered hydrogen-bonded cyclic transition state. This dramatically accelerates the amidation process[4].

Table 1: Quantitative Comparison of Coupling Reagents for Azetidine Systems
Coupling ReagentActivation IntermediateSteric ToleranceRing-Opening RiskRecommended Use Case
HATU / DIPEA OAt Active EsterHighLow (Fast reaction at RT)Hindered azetidines, standard protocol[4]
EDC / HOBt OBt Active EsterModerateLowCost-sensitive scale-up, unhindered amines[5]
T3P / Pyridine AnhydrideHighVery LowProcess chemistry, avoiding explosive reagents
DCC / DMAP O-AcylisoureaModerateHigh (DMAP is nucleophilic)Avoid for strained azetidines; promotes degradation

Experimental Workflow & Decision Matrix

G N1 1-Tosylazetidine-3-carboxylic acid (Substrate) N2 HATU + DIPEA (Activation at 0°C) N1->N2 DMF/DCM N3 Add Amine Nucleophile (Coupling at 20-25°C) N2->N3 Active OAt Ester N4 LC-MS Monitoring (Check for Ring Integrity) N3->N4 1-2 hours N5 Amide Product (Aqueous Workup) N4->N5 Target Mass + Intact Ring N6 Ring-Opening Byproducts (Troubleshooting) N4->N6 Mass + 18 (Hydrolysis)

Logical workflow for the amide coupling of 1-Tosylazetidine-3-carboxylic acid.

Step-by-Step Protocol: HATU-Mediated Amide Coupling

This protocol is designed as a self-validating system. By strictly controlling the order of addition and the temperature, we prevent the formation of unreactive guanidinium byproducts and eliminate the risk of azetidine ring-opening.

Materials Required
  • 1-Tosylazetidine-3-carboxylic acid (1.0 eq)

  • Target Amine (1.1 eq)

  • HATU (1.1 eq)[6]

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq; use 3.5 eq if the amine is an HCl salt)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) (0.2 M)

Methodology
  • Pre-Activation (0 °C): In an oven-dried flask under an inert atmosphere (N2/Ar), dissolve 1-Tosylazetidine-3-carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF to achieve a 0.2 M concentration. Cool the mixture to 0 °C using an ice bath.

    • Causality: Cooling mitigates the exothermic activation step, preventing localized heating that can trigger azetidine decomposition[2].

  • Base Addition: Add DIPEA (2.5 eq) dropwise. Stir the mixture at 0 °C for 15–20 minutes.

    • Self-Validation Check: The solution typically turns pale yellow, indicating the successful formation of the active OAt ester.

  • Nucleophilic Coupling: Dissolve the target amine (1.1 eq) in a minimal volume of DMF and add it dropwise to the activated ester solution.

    • Causality: Adding the amine after pre-activation prevents it from reacting directly with the uronium salt of HATU to form a stable, unreactive guanidinium byproduct[6].

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm strictly to 20–25 °C (room temperature). Stir for 1–2 hours.

    • Causality: Prolonged heating is the primary cause of azetidine ring-opening. Amidation must be driven by reagent efficiency, not thermal energy[2].

  • In-Process Monitoring: Analyze an aliquot via LC-MS.

    • Self-Validation Check: Confirm the presence of the target mass. Crucially, scan for M+18 Da peaks, which indicate undesired hydrolysis or ring-opening of the azetidine core.

  • Quench & Workup: Dilute the reaction mixture with Ethyl Acetate (EtOAc) (10 volumes). Wash sequentially with:

    • 1M Aqueous HCl (x2) to remove unreacted amine and excess DIPEA.

    • Saturated Aqueous NaHCO3 (x2) to remove HOAt and unreacted carboxylic acid.

    • Brine (x1) to remove residual DMF.

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography.

Troubleshooting & Field Insights

  • Issue: Low Yield with Electron-Deficient Amines: If coupling a highly electron-deficient aniline, HATU may still be too slow. Consider switching to an EDC/DMAP protocol with a catalytic amount of HOBt, which has been shown to be highly effective for unreactive, electron-deficient amines[5].

  • Issue: Capping of the Amine: If LC-MS shows a mass corresponding to the amine + 100 Da (tetramethyluronium adduct), the amine reacted directly with HATU. Ensure strict adherence to the pre-activation time (Step 2) before introducing the amine nucleophile[6].

Sources

Application

Application Note: Efficient Detosylation and Deprotection Strategies for 1-Tosylazetidine-3-carboxylic Acid

Executive Summary The removal of a tosyl (p-toluenesulfonyl) protecting group from nitrogen heterocycles is notoriously difficult due to the high chemical stability of the sulfonamide N–S bond. When the substrate is a hi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The removal of a tosyl (p-toluenesulfonyl) protecting group from nitrogen heterocycles is notoriously difficult due to the high chemical stability of the sulfonamide N–S bond. When the substrate is a highly strained four-membered ring—such as 1-tosylazetidine-3-carboxylic acid —standard harsh acidic or basic deprotection conditions inevitably lead to undesired C–N bond fragmentation and ring-opening.

This application note details field-proven, Single Electron Transfer (SET) methodologies to achieve efficient detosylation while preserving the structural integrity of the azetidine ring. Designed for drug development professionals, this guide provides mechanistic insights, comparative data, and scalable protocols for both the reaction and the often-overlooked zwitterion isolation phase.

Mechanistic Rationale: The Azetidine Challenge

Azetidines possess significant ring strain (~26 kcal/mol). Under traditional acidic detosylation conditions (e.g., 33% HBr in AcOH at elevated temperatures), protonation of the azetidine nitrogen highly activates the ring toward nucleophilic attack, resulting in rapid ring-opening to yield acyclic amino acid byproducts.

To circumvent this, Single Electron Transfer (SET) reductions are required. Reagents such as [1] or [2] donate electrons directly into the lowest unoccupied molecular orbital (LUMO) of the sulfonyl group. This forms a radical anion intermediate that rapidly fragments along the N–S bond, liberating the free amine and a sulfinate byproduct without activating the C–N bonds of the strained ring[3].

G A 1-Ts-Azetidine-3-COOH B Radical Anion A->B SET Reduction (e.g., Na/Naph) D Ring-Opened Product A->D Acid/Base Hydrolysis C Azetidine-3-COOH B->C S-N Cleavage

Mechanism of SET-mediated detosylation vs. acid/base-catalyzed ring opening.

Comparative Efficacy of Detosylation Methods

The table below summarizes the quantitative performance of various deprotection strategies when applied to strained N-tosyl heterocycles[1],[4],[5].

MethodReagentsTemp (°C)Reaction TimeAvg. Yield (%)Ring-Opening (%)
Arene Anion Radical Na, Naphthalene, THF-780.5 - 1 h82 - 88< 2
Dissolving Metal (Mild) Mg turnings, MeOH25 (Sonication)2 - 4 h75 - 80< 5
Lanthanide SET SmI₂, THF/HMPA251 - 2 h65 - 70~ 10
Acidic Hydrolysis 33% HBr in AcOH8012 h< 10> 85

Experimental Protocols

Method A: Sodium Naphthalenide Reduction (The Rapid/Robust Approach)

This method utilizes the potent reducing power of the sodium naphthalenide radical anion. Because the substrate contains a free carboxylic acid, the first equivalent of the reagent will be consumed to deprotonate the acid. Therefore, an excess of the reagent is strictly required[1].

Reagents:

  • 1-Tosylazetidine-3-carboxylic acid (1.0 equiv)

  • Naphthalene (5.0 equiv)

  • Sodium metal (5.0 equiv, washed with hexane)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Procedure:

  • Reagent Preparation: In a flame-dried flask under argon, add naphthalene and freshly cut sodium metal to anhydrous THF (approx. 0.5 M). Stir vigorously at room temperature for 2 hours until a deep, dark green solution of sodium naphthalenide forms.

  • Substrate Cooling: In a separate dried flask, dissolve 1-tosylazetidine-3-carboxylic acid in anhydrous THF (0.1 M) and cool to -78 °C using a dry ice/acetone bath. Causality Note: The cryogenic temperature is critical to stabilize the radical anion intermediate and prevent undesired side reactions before S–N cleavage occurs.

  • Titration: Add the dark green sodium naphthalenide solution dropwise to the substrate via syringe. The initial drops will decolorize immediately as the carboxylate salt forms. Continue addition until a persistent green color remains in the reaction mixture for at least 15 minutes, indicating an excess of the SET reagent.

  • Quenching: Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl, then allow the mixture to warm to room temperature.

Method B: Magnesium in Methanol with Sonication (The Mild/Scalable Approach)

For laboratories lacking cryogenic infrastructure or seeking to avoid highly reactive alkali metals, the Mg/MeOH system offers an exceptionally mild alternative that preserves stereocenters and ring integrity[5],[2].

Reagents:

  • 1-Tosylazetidine-3-carboxylic acid (1.0 equiv)

  • Magnesium turnings (10.0 equiv)

  • Anhydrous Methanol

Step-by-Step Procedure:

  • Dissolution: Dissolve the substrate in anhydrous methanol (0.1 M) in a round-bottom flask.

  • Activation: Add magnesium turnings to the solution.

  • Sonication: Submerge the flask in an ultrasonic bath at room temperature. Causality Note: As Mg reacts with MeOH, it forms a passivating layer of insoluble magnesium methoxide. Sonication provides the mechanical cavitation necessary to continuously strip this layer, exposing fresh Mg surface to sustain the electron transfer process[2].

  • Monitoring: Sonicate for 2–4 hours. Monitor the disappearance of the starting material via LC-MS.

  • Quenching: Once complete, filter the mixture through a pad of Celite to remove unreacted magnesium and precipitated magnesium salts. Concentrate the filtrate under reduced pressure.

Downstream Isolation: Zwitterion Recovery

A frequent point of failure in azetidine-3-carboxylic acid synthesis is the workup. The fully deprotected product is a highly polar zwitterion (an amino acid) that will not partition into organic solvents like ethyl acetate or dichloromethane. Traditional liquid-liquid extraction will result in near-total product loss to the aqueous phase.

Self-Validating Ion-Exchange Protocol:

  • Organic Wash: Take the crude aqueous mixture from either Method A or B and wash with diethyl ether (3 × 20 mL) to remove naphthalene, unreacted organic byproducts, and trace solvents. Discard the organic layers.

  • Resin Loading: Adjust the aqueous layer to pH ~2 using dilute HCl to fully protonate the azetidine nitrogen. Load the solution onto a column packed with a strongly acidic cation exchange resin (e.g., Dowex 50W-X8, H⁺ form).

  • Washing: Wash the column with 3-5 column volumes of deionized water. Causality Note: The protonated azetidine binds tightly to the sulfonic acid groups of the resin, while the toluenesulfinate byproduct and inorganic salts wash straight through.

  • Elution: Elute the desired product using 1.0 M aqueous NH₄OH. Collect the ninhydrin-positive fractions.

  • Lyophilization: Evaporate the pooled fractions under reduced pressure and lyophilize to yield pure azetidine-3-carboxylic acid as a white solid.

Sources

Method

1H and 13C NMR spectroscopy sample preparation for 1-Tosylazetidine-3-carboxylic acid

An In-Depth Guide to ¹H and ¹³C NMR Spectroscopy Sample Preparation for 1-Tosylazetidine-3-carboxylic acid Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidati...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to ¹H and ¹³C NMR Spectroscopy Sample Preparation for 1-Tosylazetidine-3-carboxylic acid

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation and purity assessment of novel chemical entities in drug discovery and development. 1-Tosylazetidine-3-carboxylic acid is a structurally significant molecule, incorporating a strained azetidine ring, a bulky tosyl protecting group, and a polar carboxylic acid moiety. This combination of functional groups presents unique challenges and considerations for NMR sample preparation. This application note provides a comprehensive, experience-driven guide for researchers, scientists, and drug development professionals on the robust preparation of 1-Tosylazetidine-3-carboxylic acid for both ¹H and ¹³C NMR analysis. The protocols herein are designed to ensure high-quality, reproducible spectral data by addressing critical factors such as solvent selection, sample concentration, and the inherent chemical properties of the analyte.

Analyte Overview and Pre-Analysis Considerations

A thorough understanding of the analyte's structure is paramount to developing a successful NMR sample preparation protocol. 1-Tosylazetidine-3-carboxylic acid possesses three key structural features that dictate its behavior in solution:

  • Azetidine Ring: This four-membered nitrogen-containing heterocycle is subject to significant ring strain (approx. 25.4 kcal/mol).[1] This inherent strain can render the ring susceptible to opening, particularly under acidic conditions where the azetidine nitrogen can be protonated, activating the ring for nucleophilic attack.[2][3] While the tosyl group's electron-withdrawing nature can influence stability, it is crucial to avoid harsh acidic conditions during sample preparation.[1]

  • Carboxylic Acid Group (-COOH): This functional group confers polarity and acidity to the molecule.[4] Its presence strongly influences solvent choice and means the compound will likely have good solubility in polar solvents.[5][6] The acidic proton is labile and will readily exchange with deuterium in protic deuterated solvents like D₂O or CD₃OD, causing its signal to disappear from the ¹H NMR spectrum.[7]

  • Tosyl Group (-SO₂C₆H₄CH₃): This is a bulky, electron-withdrawing protecting group. It imparts a degree of aromatic character and provides distinct NMR handles: two doublets in the aromatic region of the ¹H spectrum and a characteristic singlet for the methyl group around 2.4 ppm.[8][9]

Deuterated Solvent Selection: A Critical First Step

The choice of deuterated solvent is the most critical parameter in NMR sample preparation, as it directly affects analyte solubility, spectral resolution, and chemical shift values.[10] Deuterated solvents are essential because they are "invisible" in ¹H NMR spectra and provide the deuterium signal required by the spectrometer for field-frequency locking, ensuring spectral stability.[11][12]

For 1-Tosylazetidine-3-carboxylic acid, its polar nature, driven by the carboxylic acid, is the primary guide for solvent selection.[10]

Solvent_Selection_Workflow cluster_0 Solvent Selection Logic A Assess Analyte Polarity (1-Tosylazetidine-3-carboxylic acid is polar) B Select Primary Solvent: DMSO-d₆ A->B C Perform Solubility Test: Dissolve ~5 mg in 0.6 mL solvent B->C D Is sample fully dissolved? C->D E Proceed to NMR Sample Preparation D->E Yes F Consider Alternative Polar Solvents: CD₃OD or D₂O D->F No G Re-evaluate Solubility F->G G->D

Caption: Workflow for selecting a suitable deuterated solvent.

Recommended Solvents:

Based on the analyte's polarity, the following solvents are recommended. The final choice depends on the specific goals of the analysis.

Deuterated SolventKey Properties & Rationale for UseResidual ¹H Signal (ppm)
DMSO-d₆ (Primary) A highly polar aprotic solvent with excellent solubilizing power for a wide range of compounds, including carboxylic acids.[7][13] It is the best choice for observing the labile -COOH proton, which typically appears as a broad singlet. Its hygroscopic nature may lead to a water peak around 3.3 ppm.~2.50
Methanol-d₄ (CD₃OD) A polar protic solvent that is also effective for dissolving polar compounds.[7] It will cause the exchange of the -COOH proton, leading to the disappearance of its signal in the ¹H spectrum. This can be a useful diagnostic tool to confirm the presence of labile protons.~3.31 (CD₂HOD), ~4.87 (-OH)
Deuterium Oxide (D₂O) The solvent of choice for highly water-soluble compounds.[13] Like methanol-d₄, it will exchange with the labile -COOH proton. The sample's solubility should be confirmed, and pH adjustment (using NaOD or DCl) may be necessary to ensure complete dissolution.~4.79 (HOD, variable)

Experimental Protocols

The following protocols provide step-by-step methodologies for preparing high-quality NMR samples. A key principle is to prepare the sample in a secondary vial before transferring it to the NMR tube to ensure complete dissolution and allow for filtration.[14][15]

Sample_Preparation_Workflow cluster_1 NMR Sample Preparation Workflow start Start weigh 1. Weigh Analyte Accurately weigh sample into a clean vial. start->weigh add_solvent 2. Add Deuterated Solvent Add 0.6-0.7 mL of chosen solvent. weigh->add_solvent dissolve 3. Solubilize Vortex or gently warm to fully dissolve. add_solvent->dissolve filter 4. Filter Solution Transfer solution via pipette with glass wool plug into NMR tube. dissolve->filter cap 5. Cap & Mix Cap the NMR tube and invert several times to mix. filter->cap clean 6. Clean Tube Exterior Wipe outside of the tube with acetone/isopropanol. cap->clean insert 7. Insert into Spectrometer Place tube in spinner and insert into magnet. clean->insert end End insert->end

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low solubility of 1-Tosylazetidine-3-carboxylic acid in aqueous media

Welcome to the Technical Support Center for 1-Tosylazetidine-3-carboxylic acid . As a Senior Application Scientist, I have designed this hub to help researchers, formulation scientists, and drug development professionals...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1-Tosylazetidine-3-carboxylic acid . As a Senior Application Scientist, I have designed this hub to help researchers, formulation scientists, and drug development professionals overcome the physicochemical hurdles associated with this specific molecule.

Mechanistic Overview: The Root of the Problem

The parent compound, azetidine-3-carboxylic acid, is a highly water-soluble zwitterion with a predicted pKa of approximately 2.74[1]. However, the introduction of the N-tosyl (p-toluenesulfonyl) group fundamentally alters its physicochemical profile. The tosylation abolishes the basicity of the azetidine nitrogen, stripping the molecule of its zwitterionic character. Consequently, 1-Tosylazetidine-3-carboxylic acid acts as a simple monoprotic acid dominated by a massive, highly lipophilic aromatic system. This high crystal lattice energy and hydrophobicity severely restrict its intrinsic aqueous solubility, requiring targeted formulation strategies[2].

Diagnostic Workflow: Solubilization Strategy

TroubleshootingWorkflow Start Issue: Incomplete Dissolution of 1-Tosylazetidine-3-carboxylic acid App Determine Target Application Start->App InVitro In Vitro / Biochemical Assays (DMSO Tolerated) App->InVitro Cell Culture/Enzyme Assays InVivo In Vivo / Animal Models (Strict Excipient Limits) App->InVivo Formulation DMSO Prepare 100x DMSO Stock Dilute into Assay Buffer InVitro->DMSO pH Check pH of Aqueous Media Is pH > 5.5? InVivo->pH Success Fully Solubilized Target (Self-Validated) DMSO->Success Adjust Titrate with 0.1M NaOH or use Meglumine pH->Adjust No (pH < 5.5) Cosolvent Add Co-solvents (10-20% PEG 400) pH->Cosolvent Yes, but still cloudy Adjust->Cosolvent Persistent Aggregation Adjust->Success Solution Clears Cosolvent->Success

Decision tree for troubleshooting the aqueous solubility of 1-Tosylazetidine-3-carboxylic acid.

Troubleshooting Guides & FAQs

Q1: I tried dissolving 1-Tosylazetidine-3-carboxylic acid directly in DI water, but it forms a persistent, cloudy suspension. Why? Causality: Dissolving the free acid form directly in unbuffered DI water lowers the pH of the microenvironment, keeping the carboxylic acid protonated (unionized). Because the intrinsic solubility of the unionized lipophilic tosyl-derivative is extremely low, it remains as a suspension. Solution: To achieve solubility, the pH must be elevated at least 2 units above the carboxylic acid's pKa to ensure >99% ionization. Use a dilute base to form a sodium salt in situ, or dissolve the compound in a pre-formulated buffer with high buffering capacity (pH > 5.5)[3].

Q2: I adjusted the buffer to pH 7.4, but the compound still precipitates when I try to make a 10 mg/mL stock. What is happening? Causality: While ionization at pH 7.4 improves solubility, the hydrophobic tosyl groups can still self-associate at higher concentrations, leading to micelle-like aggregation or "salting out." According to the General Solubility Equation, the melting point and octanol-water partition coefficient (Kow) dictate limits that simple ionization cannot always overcome[2]. Solution: You must reduce the dielectric constant of the aqueous medium to disrupt these hydrophobic interactions. Introducing a water-miscible co-solvent, such as 10–20% v/v Polyethylene Glycol (PEG 400), will significantly boost the solubility limit[3].

Q3: We are preparing an oral formulation for in vivo animal models and cannot use high volumes of DMSO or harsh bases. What is the best excipient strategy? Causality: DMSO is toxic in vivo at high concentrations, and strong bases can cause localized tissue necrosis. Because your API is a weak acid, it is an ideal candidate for hydrophilic counterion pairing. Solution: Use Meglumine (an amino sugar) as a counterion. Meglumine acts as both a pH adjuster and a functional solubilizing excipient, forming a highly soluble salt with carboxylic acids that is safe for parenteral and oral formulations[4].

Validated Experimental Protocols

Every protocol below is designed as a self-validating system , ensuring that the physical state of your solution is empirically confirmed rather than assumed.

Protocol A: pH-Shift Solubilization (For Low-Dose Aqueous Stocks)

Use this for achieving up to 5 mg/mL concentrations in physiological buffers.

  • Weighing: Accurately weigh the required mass of 1-Tosylazetidine-3-carboxylic acid into a glass vial.

  • Suspension: Add 80% of the final target volume using DI water. The mixture will be cloudy.

  • Titration: Under continuous magnetic stirring, add 0.1 M NaOH dropwise. Monitor the pH continuously. Stop when the pH reaches 7.0–7.4 and the solution becomes visually transparent.

  • Volume Adjustment: QS to the final volume with DI water or a 10x concentrated buffer stock (e.g., 10x PBS) to lock the pH.

  • Self-Validation Step (Filtration Recovery): Pass 1 mL of the final solution through a 0.22 µm PTFE syringe filter. Measure the UV absorbance (at ~230 nm for the tosyl aromatic ring) of both the pre-filtration and post-filtration aliquots. Validation: A concentration ratio of >0.98 confirms true molecular dissolution; a lower ratio indicates the presence of a micro-suspension.

Protocol B: Meglumine Salt & Co-Solvent Formulation (For High-Dose In Vivo Dosing)

Use this for achieving >15 mg/mL concentrations safely for animal models.

  • Excipient Prep: Prepare a vehicle consisting of 10% PEG 400 and 90% DI water (v/v)[3].

  • Stoichiometric Pairing: Add Meglumine to the vehicle at a 1:1 molar ratio relative to your target API concentration[4].

  • API Addition: Add 1-Tosylazetidine-3-carboxylic acid to the Meglumine-vehicle solution.

  • Thermal Incubation: Stir the mixture at 37°C for 30 minutes to provide the activation energy required to break the crystal lattice.

  • Self-Validation Step (Dynamic Light Scattering): Analyze a 100 µL aliquot using Dynamic Light Scattering (DLS). Validation: The absence of colloidal scattering peaks (>10 nm) confirms that the compound is fully dissolved and has not formed transient, unstable nano-aggregates that could precipitate in the syringe.

Quantitative Data Presentation

The following table summarizes the expected solubility gains based on the physicochemical properties of tosylated carboxylic acids and the application of standard formulation technologies.

Solubilization StrategyPrimary Mechanism of ActionEstimated Solubility LimitBest Suited Application
DI Water (Unbuffered) Intrinsic solubility (unionized acid)< 0.1 mg/mLNot recommended
pH 7.4 Buffer (Phosphate) Deprotonation / Ionization of C3-carboxyl~ 2.0 - 5.0 mg/mLLow-dose in vitro assays
10% PEG 400 in Buffer Dielectric constant reduction~ 10.0 - 15.0 mg/mLIV / Oral animal formulations
Meglumine Salt (1:1 Molar) Hydrophilic counterion pairing> 20.0 mg/mLHigh-dose in vivo models
100% DMSO Stock Complete disruption of crystal lattice> 50.0 mg/mLConcentrated storage stocks

Sources

Optimization

Technical Support Center: Optimizing Recrystallization of 1-Tosylazetidine-3-carboxylic acid

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this portal to assist researchers, process chemists, and drug development professionals in overcoming the uniq...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this portal to assist researchers, process chemists, and drug development professionals in overcoming the unique thermodynamic and kinetic challenges associated with purifying 1-Tosylazetidine-3-carboxylic acid .

This building block is frequently utilized in the synthesis of Protein Targeting Chimeras (PROTACs) and organocatalytic intermediates[1][2]. However, its amphiphilic nature—combining a highly lipophilic tosyl group with a polar, hydrogen-bonding carboxylic acid—makes standard purification notoriously difficult.

Part 1: Physicochemical Profiling

Before troubleshooting, it is critical to understand the intrinsic properties of the molecule that dictate its behavior in solution.

ParameterValueImpact on Crystallization Workflow
CAS Number 92993-58-3[1]Unique identifier for sourcing analytical reference standards.
Molecular Formula C11H13NO4S[1]Dictates baseline mass-balance and yield calculations.
Molecular Weight 255.3 g/mol [1]Moderate size; exhibits standard diffusion rates during nucleation.
H-Bond Donors 1 (-COOH)Promotes strong intermolecular dimerization in non-polar anti-solvents.
H-Bond Acceptors 4 (S=O, C=O)High affinity for protic solvents, heavily increasing solubility.
Ring Strain ~26 kcal/molHigh susceptibility to thermal degradation (ring-opening) at >60°C.
Part 2: Troubleshooting Guide & FAQs

Q1: My recrystallization yields a biphasic oily layer at the bottom of the flask instead of crystals ("Oiling Out"). How do I fix this? A1: You are observing Liquid-Liquid Phase Separation (LLPS).

  • The Causality: Oiling out occurs when the solute's melting point is lower than the saturation temperature in your chosen solvent mixture. The tosyl group makes the molecule highly soluble in solvents like Ethyl Acetate (EtOAc)[2], while the carboxylic acid forces dimerization. When an anti-solvent (like heptane) is added too quickly, localized supersaturation spikes force the compound to separate as an amorphous oil rather than a crystalline solid.

  • The Solution: You must control the . Reduce the anti-solvent addition rate to dropwise, lower the solution temperature by 10°C before reaching the cloud point, and introduce seed crystals to bypass the high energy barrier of primary nucleation.

Q2: I am experiencing poor recovery yields and noticing degradation products when I boil the crude mixture in ethanol. A2: The degradation is driven by the inherent instability of the four-membered azetidine ring.

  • The Causality: Azetidine rings possess approximately 26 kcal/mol of ring strain. Prolonged heating in protic solvents—especially when self-catalyzed by the acidic -COOH moiety—induces hydrolytic ring-opening or decarboxylation.

  • The Solution: Cap your dissolution temperature at 50°C–55°C. If the compound does not dissolve at this temperature, increase your solvent volume rather than increasing the heat.

Q3: Tosyl chloride (TsCl) and sulfonates are co-precipitating with my final product. How do I exclude them? A3: This is a kinetic trapping issue.

  • The Causality: TsCl is highly soluble in non-polar solvents. However, if you crash-cool your solution (e.g., moving directly from a 50°C bath to an ice bath), the 1-Tosylazetidine-3-carboxylic acid crystallizes too rapidly. This rapid lattice formation physically traps the bulky TsCl impurities within the crystal defects.

  • The Solution: Implement a controlled cooling ramp (0.2°C to 0.5°C per minute). A slow growth phase allows the crystal lattice to form in a highly ordered, thermodynamically stable manner, naturally excluding structurally dissimilar impurities.

Part 3: Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems . You must pass the In-Process Control (IPC) checkpoint before proceeding to the next step.

Protocol A: Anti-Solvent Crystallization (EtOAc / Heptane)

Best for crudes with high polar impurities (e.g., unreacted azetidine-3-carboxylic acid).

  • Dissolution: Suspend 10.0 g of crude 1-Tosylazetidine-3-carboxylic acid in 30 mL of EtOAc. Heat gently to 50°C with 250 rpm agitation.

    • Causality: 50°C maximizes solubility while strictly avoiding the 60°C thermal degradation threshold.

    • Self-Validation Checkpoint 1: Inspect the solution. If cloudy, perform a hot polish filtration through a 0.45 µm PTFE filter. Do not proceed until the filtrate is optically clear to ensure no heterogeneous impurity nucleation sites exist.

  • Anti-Solvent Addition: Maintain 50°C. Slowly add 15 mL of Heptane dropwise over 45 minutes using an addition funnel.

    • Causality: Dropwise addition prevents the supersaturation spikes that trigger oiling out.

  • Seeding and Aging: Add 50 mg of pure 1-Tosylazetidine-3-carboxylic acid seed crystals. Hold the temperature at 45°C for 1 hour.

    • Self-Validation Checkpoint 2: Pull a 0.5 mL aliquot of the mother liquor, evaporate the solvent under nitrogen, and weigh the residue. If the dissolved concentration is >15 mg/mL, the system has not reached equilibrium; continue aging for another 30 minutes.

  • Controlled Cooling: Ramp the temperature down to 5°C at a strict rate of 0.2°C/min.

  • Isolation: Filter the resulting white crystalline solid under vacuum. Wash with 10 mL of cold (5°C) EtOAc/Heptane (1:2 v/v) and dry under vacuum at 40°C for 12 hours.

Part 4: Workflow Visualization

The following decision tree maps the logic for selecting the correct recrystallization pathway based on your specific impurity profile.

Recrystallization_Workflow Start Crude 1-Tosylazetidine- 3-carboxylic acid Assess Assess Impurity Profile (LC-MS / NMR) Start->Assess Polar High Polar Impurities (e.g., Unreacted Azetidine) Assess->Polar Pathway A NonPolar High Non-Polar Impurities (e.g., TsCl, Sulfonates) Assess->NonPolar Pathway B SolventA EtOAc / Heptane System (Anti-Solvent Addition) Polar->SolventA SolventB IPA / H2O System (Temperature Cycling) NonPolar->SolventB Oiling Oiling Out Observed? SolventA->Oiling SolventB->Oiling Seed Add Seed Crystals & Reduce Cooling Rate Oiling->Seed Yes Filter Filter, Wash & Dry (Pure Product) Oiling->Filter No Seed->Filter

Fig 1. Decision tree for optimizing 1-Tosylazetidine-3-carboxylic acid recrystallization.

References
  • CalPacLab. "1-Tosylazetidine-3-carboxylic acid, min 96%, 5 grams". CalPacLab Catalog.[Link]

  • Mazzarella, D. (2021). "C-C and C-B Forming Strategies Driven by the Photoexcitation of Organocatalytic Intermediates". Universitat Rovira i Virgili.[Link]

  • Mullin, J. W. (2001). "Crystallization". Butterworth-Heinemann.[Link]

  • Anderson, N. G. (2012). "Practical Process Research and Development - A Guide for Organic Chemists". Academic Press.[Link]

Sources

Troubleshooting

Technical Support Center: Identifying and Reducing Impurities in 1-Tosylazetidine-3-carboxylic acid Batches

Welcome to the Technical Support Center for 1-Tosylazetidine-3-carboxylic acid (CAS 92993-58-3), a critical building block extensively used in the synthesis of protein degraders and pharmaceutical intermediates[1]. Worki...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1-Tosylazetidine-3-carboxylic acid (CAS 92993-58-3), a critical building block extensively used in the synthesis of protein degraders and pharmaceutical intermediates[1].

Working with azetidine derivatives presents unique synthetic challenges. The four-membered nitrogen heterocycle possesses significant ring strain (~26 kcal/mol), making it highly susceptible to side reactions such as ring-opening polymerization[2]. This guide is designed for researchers and drug development professionals, providing mechanistically grounded troubleshooting strategies, self-validating protocols, and analytical matrices to ensure batch purity exceeds 99%.

Diagnostic Matrix: Impurity Identification

Before troubleshooting, you must accurately identify the impurities in your batch. The table below summarizes the quantitative analytical signatures of the most common byproducts encountered during the tosylation of azetidine-3-carboxylic acid.

Impurity ProfileFormation MechanismLC-MS Signature (ESI)1H NMR Signature (DMSO-d6, 400 MHz)
Poly(trimethylenimine)s Cationic Ring-Opening Polymerization (CROP) triggered by acidic pH excursions[2].Repeating mass units (+57 Da increments); Broad polymeric baseline.Broad, unresolved humps between 2.50 – 3.50 ppm; Loss of distinct azetidine multiplets.
p-Toluenesulfonic Acid (TsOH) Hydrolysis of unreacted Tosyl Chloride (TsCl) during aqueous workup.m/z 171 [M-H]⁻ (Strong negative ion response).Sharp doublets at 7.48 ppm and 7.11 ppm; Singlet at 2.29 ppm (Ar-CH₃).
Unreacted Starting Material Incomplete tosylation due to insufficient base or poor biphasic mixing.m/z 102 [M+H]⁺; Elutes near the void volume on RP-HPLC.Absence of aromatic protons; Shifts in the azetidine ring protons due to lack of the electron-withdrawing tosyl group.
Ring-Opened Sulfonamides Nucleophilic attack by water or amine on the strained azetidinium intermediate[3].m/z 274 [M+H]⁺ (Water addition) or higher dimeric masses.Complex multiplets in the aliphatic region; Disruption of the symmetrical azetidine splitting pattern.

Troubleshooting Guides (FAQs)

Q1: My isolated batch is a gummy solid rather than a crystalline powder, and NMR shows broad aliphatic peaks. What happened, and how do I prevent it? A1: Your batch has undergone Cationic Ring-Opening Polymerization (CROP). Because of the high ring strain, protonation of the azetidine nitrogen creates a highly reactive azetidinium ion. This ion is rapidly attacked by the lone pairs of unreacted azetidines, leading to a cascade that forms hyperbranched poly(trimethylenimine)s[2].

  • Causality & Fix: This occurs if the pH drops below 2.5 during the aqueous quench or extraction phase. To prevent this, strictly buffer your aqueous wash. Use a mild acid (like 10% citric acid or carefully titrated 1M HCl) to lower the pH to exactly 3.5–4.0. This is acidic enough to protonate the carboxylic acid for organic extraction, but not acidic enough to trigger CROP.

Q2: I have a persistent TsOH impurity (m/z 171) that survives standard aqueous workups. How do I remove it without losing my product? A2: p-Toluenesulfonic acid (TsOH) is formed when excess Tosyl Chloride reacts with water. While TsOH is highly water-soluble, the presence of the organic solvent (often DCM or EtOAc) and the acidic conditions required to extract your target carboxylic acid cause TsOH to partition into the organic layer.

  • Causality & Fix: Do not attempt to remove TsOH via repeated acidic aqueous washes, as this reduces your product yield. Instead, rely on the differential solubility of the crystalline product. Isopropanol provides an ideal dielectric constant: TsOH remains highly soluble in cold isopropanol, whereas 1-Tosylazetidine-3-carboxylic acid rapidly crystallizes[4]. Follow Protocol B below.

Q3: My reaction stalls at 70% conversion. Should I add more Tosyl Chloride and increase the temperature? A3: No. Elevating the temperature increases the kinetic rate of TsCl hydrolysis (reaction with water) faster than the rate of amine tosylation, leading to massive TsOH generation. Furthermore, heat exacerbates ring-opening degradation[3].

  • Causality & Fix: The stalling is likely due to a drop in pH as HCl is liberated during tosylation, which protonates the remaining azetidine starting material, rendering it non-nucleophilic. Instead of heating, ensure your reaction contains at least 2.5 equivalents of a non-nucleophilic base (e.g., K₂CO₃ or Triethylamine) and maintain the temperature between 0°C and 5°C to suppress hydrolysis.

Mechanistic Visualizations

ImpurityPathway SM Azetidine-3-carboxylic acid (Starting Material) TsCl Tosyl Chloride (TsCl) + Base SM->TsCl Reaction Imp1 Poly(trimethylenimine)s (CROP Impurity) SM->Imp1 Acidic pH / Heat (Ring Strain) Product 1-Tosylazetidine-3-carboxylic acid (Target Product) TsCl->Product Optimal pH & Temp Imp2 Residual TsOH / TsCl (Hydrolysis Byproduct) TsCl->Imp2 Excess TsCl + Water Imp3 Unreacted Azetidine (Detosylated) TsCl->Imp3 Insufficient Base

Caption: Reaction pathways leading to the target product and common degradation impurities.

PurificationWorkflow Crude Crude Reaction Mixture AqueousWash Aqueous Wash (pH 3.5-4.0) Crude->AqueousWash PhaseSep Phase Separation (DCM / Water) AqueousWash->PhaseSep OrgPhase Organic Phase (Product + TsOH traces) PhaseSep->OrgPhase DCM Layer AqPhase Aqueous Phase (Unreacted SM + Salts) PhaseSep->AqPhase Aqueous Layer Cryst Recrystallization (Isopropanol) OrgPhase->Cryst Evaporate & Redissolve Pure Pure 1-Tosylazetidine-3-carboxylic acid (>99% Purity) Cryst->Pure Cool to 0°C & Filter

Caption: Optimized purification workflow for isolating high-purity azetidine batches.

Experimental Protocols

Protocol A: Self-Validating LC-MS Analysis for Batch Integrity

To prevent false positives when identifying TsOH or polymeric impurities, the analytical workflow must be self-validating.

  • System Preparation: Flush the LC-MS system with 95% Acetonitrile / 5% Water (0.1% Formic Acid) for 10 minutes to clear any residual sulfonic acids from previous runs.

  • Blank Validation: Inject a blank sample (pure diluent, e.g., 50:50 Water:MeCN). Self-Validation Check: Confirm the absence of the m/z 171 peak. If present, your column has TsOH carryover and requires extended washing.

  • Sample Preparation: Dissolve 1 mg of the crude batch in 1 mL of HPLC-grade Methanol. Do not use unbuffered water, as it may degrade the sample prior to injection.

  • Analysis: Run a 5-minute gradient (5% to 95% MeCN) using a C18 column. Monitor both positive and negative ESI modes simultaneously. Polymeric CROP impurities will appear as a broad hump in the baseline between 2.0–4.0 minutes in positive mode[2].

Protocol B: Optimized Recrystallization Workflow (>99% Purity)

This protocol leverages the specific solubility profile of 1-Tosylazetidine-3-carboxylic acid in isopropanol to reject TsOH and ring-opened impurities[4].

  • Aqueous Quench & pH Control: To the crude reaction mixture, add an equal volume of cold water. Slowly add 1M HCl dropwise while stirring vigorously.

  • Self-Validation Check (Critical): Stop adding acid and extract a 1 mL aliquot of the aqueous layer. Measure the pH using a calibrated electronic pH meter (do not rely on pH paper). The pH must be exactly 3.5 to 4.0 . If it drops below 2.5, immediately add saturated NaHCO₃ to correct it, or you risk initiating CROP.

  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3 x 50 mL). The target product and trace TsOH will partition into the DCM. Discard the aqueous layer (which contains salts and unreacted starting material).

  • Solvent Swap: Dry the combined DCM layers over anhydrous Na₂SO₄, filter, and evaporate under reduced pressure (max bath temperature 35°C to prevent thermal degradation) until a crude solid/oil is obtained.

  • Recrystallization: Suspend the crude residue in minimal boiling Isopropanol (approx. 3-5 mL per gram of crude). Stir until completely dissolved.

  • Controlled Cooling: Remove from heat and allow the flask to cool to room temperature over 1 hour. Seed crystals may be added if spontaneous crystallization does not occur. Once at room temperature, transfer the flask to an ice bath (0°C) for 2 hours.

  • Isolation: Filter the white crystalline solid via vacuum filtration. Wash the filter cake twice with 2 mL of ice-cold Isopropanol. The highly soluble TsOH and polymeric impurities remain in the mother liquor. Dry the crystals under high vacuum overnight.

References

  • CalPacLab. "1-Tosylazetidine-3-carboxylic acid, min 96%, 5 grams". Source: CalPacLab. URL:[1]

  • Polymer Chemistry (RSC Publishing). "Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization". Source: RSC.org. URL:[2]

  • Google Patents. "US 20240425519A1 - Synthesis and Purification of Azetidine Derivatives". Source: Googleapis.com. URL:[4]

  • Journal of the American Chemical Society. "Anionic Ring-Opening Polymerization of N-(tolylsulfonyl)azetidines To Produce Linear Poly(trimethylenimine) and Closed-System Block Copolymers". Source: ACS.org. URL:[3]

Sources

Reference Data & Comparative Studies

Validation

1-Tosylazetidine-3-carboxylic acid vs 1-Boc-azetidine-3-carboxylic acid reactivity

As a Senior Application Scientist, I frequently encounter synthetic bottlenecks where the choice of a protecting group is treated as a mere afterthought. However, when working with highly strained four-membered heterocyc...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter synthetic bottlenecks where the choice of a protecting group is treated as a mere afterthought. However, when working with highly strained four-membered heterocycles like azetidines, the N-substituent fundamentally rewires the molecule's electronic landscape and transannular strain.

Azetidines have become privileged scaffolds in modern drug discovery due to their ability to improve pharmacokinetic profiles and metabolic stability compared to acyclic amines[1]. When functionalized at the C3 position, azetidine-3-carboxylic acids serve as critical vectors for structural diversification. This guide provides an objective, data-driven comparison between 1-Boc-azetidine-3-carboxylic acid and 1-Tosylazetidine-3-carboxylic acid , detailing how their divergent electronic properties dictate their synthetic utility.

Electronic & Structural Causality

The reactivity of the azetidine ring is governed by a delicate balance between its inherent ring strain (~26 kcal/mol) and the electronic nature of the nitrogen substituent[2].

  • 1-Boc-azetidine-3-carboxylic acid (Carbamate): The tert-butoxycarbonyl (Boc) group is electron-withdrawing but capable of donating electron density into the ring via resonance. This resonance stabilization maintains the integrity of the azetidine core under basic and nucleophilic conditions. The steric bulk of the tert-butyl group provides excellent shielding, preventing unwanted N-alkylation during C3 modifications. However, the carbamate linkage is highly susceptible to acidic cleavage, making it ideal for transient protection in iterative synthesis[3].

  • 1-Tosylazetidine-3-carboxylic acid (Sulfonamide): The p-toluenesulfonyl (Tosyl) group is strongly electron-withdrawing and incapable of resonance donation to the nitrogen lone pair. This drastically reduces the basicity and nucleophilicity of the azetidine nitrogen. By pulling electron density away from the ring, the Tosyl group increases the electrophilicity of the adjacent carbons, making the system highly susceptible to strain-release ring-opening or ring-expansion reactions under Lewis acidic conditions[4]. Crucially, the Tosyl group is virtually impervious to strong acids, bases, and photolytic degradation, requiring harsh reductive conditions for removal.

Quantitative Reactivity Comparison

The following table summarizes the operational parameters and performance metrics of both building blocks to guide your synthetic planning:

Parameter1-Boc-azetidine-3-carboxylic acid1-Tosylazetidine-3-carboxylic acid
Protecting Group Type Carbamate (Sterically bulky)Sulfonamide (Electron-withdrawing)
Nitrogen Lone Pair Resonance delocalized (partial)Highly restricted (non-nucleophilic)
Acid Stability Labile (Cleaved by TFA, HCl)Highly Stable
Base Stability StableStable
Photochemical Stability Poor (Prone to Norrish fragmentation)Excellent (Resistant to UV/Vis degradation)
Primary Applications Solid-Phase Peptide Synthesis (SPPS), standard medicinal chemistryPhotoredox catalysis, strain-release chemistry
Deprotection Conditions 4M HCl in dioxane or TFA/DCMNa/NH3 (liq), SmI2, or Mg/MeOH

Mechanistic Workflow

The diagram below illustrates the divergent reactivity pathways dictated by the choice of the N-protecting group.

Reactivity Core Azetidine-3-Carboxylic Acid Boc N-Boc Protected (Carbamate) Core->Boc Ts N-Tosyl Protected (Sulfonamide) Core->Ts Boc_Prop Acid-Labile Resonance Donating Boc->Boc_Prop Electronic Profile Ts_Prop Highly Stable Electron Withdrawing Ts->Ts_Prop Electronic Profile Boc_App SPPS & Standard Amide Couplings Boc_Prop->Boc_App Application Ts_App Photoredox Catalysis & Strain-Release Ts_Prop->Ts_App Application

Caption: Divergent reactivity pathways of N-Boc vs. N-Tosyl azetidine-3-carboxylic acids.

Self-Validating Experimental Methodologies

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating specific causality for reagent selection and built-in analytical checkpoints.

Protocol A: Amide Coupling & Deprotection of 1-Boc-azetidine-3-carboxylic acid

This protocol is standard for generating secondary amine libraries, as demonstrated in the 3[3].

  • Activation : To a 0.1 M solution of 1-Boc-azetidine-3-carboxylic acid (1.0 equiv) in anhydrous CH₂Cl₂, add HATU (1.2 equiv) and N,N-diisopropylethylamine (DIEA, 3.0 equiv).

    • Causality: HATU rapidly forms the highly reactive 7-azabenzotriazole active ester. DIEA is chosen over TEA due to its increased steric bulk, which minimizes competitive base-catalyzed side reactions.

    • Self-Validation: The reaction mixture transitions to a distinct pale yellow, visually confirming active ester formation.

  • Coupling : Introduce the target amine (1.1 equiv) and stir at 25 °C for 3 hours.

    • Self-Validation: Monitor the reaction via LC-MS (UV absorption at 220 nm/254 nm). The complete consumption of the active ester mass indicates successful coupling[3].

  • Deprotection : Concentrate the organic layer, wash with 10% KHSO₄ to remove excess DIEA, and dry over Na₂SO₄. Resuspend the crude intermediate in 1,4-dioxane and add 4M HCl in 1,4-dioxane (10 equiv).

    • Causality: HCl in dioxane is strategically selected over TFA/CH₂Cl₂. TFA deprotection yields a trifluoroacetate salt, which can complicate downstream biological assays and purification[5]. HCl yields a highly crystalline hydrochloride salt that readily precipitates, driving the reaction to completion[3].

Protocol B: Photochemical Acyl Radical Generation using 1-Tosylazetidine-3-carboxylic acid

When executing late-stage C-H functionalization or 6[6], the Tosyl group is mandatory.

  • Reaction Assembly : In an oven-dried vial, combine 1-Tosylazetidine-3-carboxylic acid (1.5 equiv), the target olefin (1.0 equiv), and the selected photoredox catalyst in degassed acetonitrile.

    • Causality: If an N-Boc group were used here, the photoexcited state would trigger competitive Norrish-Yang cyclization or Norrish type II fragmentation, destroying the azetidine core[1]. The strongly electron-withdrawing sulfonamide stabilizes the ring against these photolytic degradation pathways.

  • Irradiation : Irradiate the mixture with blue LEDs (450 nm) for 36 hours at ambient temperature.

    • Self-Validation: Introduce 1,3,5-trimethoxybenzene as an internal standard. Aliquot 50 µL, remove the solvent, and analyze via ¹H NMR to accurately determine the conversion yield prior to chromatography[1].

  • Isolation : Purify the crude mixture via flash column chromatography (EtOAc/Hexanes). The N-Tosyl group remains fully intact, providing a robust handle for subsequent structural characterization[6].

References

  • Design, synthesis, and biological evaluation of a novel series of 1,2,4-oxadiazole inhibitors of SLACK potassium channels: Identification of in vitro tool VU0935685, NIH PMC,
  • Discovery of (4-Phenyl-cyclohexyl)acetate-Derived Tyrosylprotein Sulfotransferase 2 (TPST2)
  • C-C and C-B Forming Strategies Driven by the Photoexcitation of Organocatalytic Intermedi
  • PREPARATION AND SYNTHETIC APPLIC
  • Photochemical cyclization of α-amino esters to access 3-azetidinones, ResearchG
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle, RSC Publishing,

Sources

Comparative

High-Performance Liquid Chromatography (HPLC) Method Validation for 1-Tosylazetidine-3-carboxylic Acid Purity Analysis: A Comparative Guide

1-Tosylazetidine-3-carboxylic acid (CAS 92993-58-3) is a highly specialized intermediate frequently utilized in the synthesis of protein degrader building blocks[1] and complex organocatalytic frameworks[2]. Given its un...

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Author: BenchChem Technical Support Team. Date: April 2026

1-Tosylazetidine-3-carboxylic acid (CAS 92993-58-3) is a highly specialized intermediate frequently utilized in the synthesis of protein degrader building blocks[1] and complex organocatalytic frameworks[2]. Given its unique structural features—a highly polar, ionizable carboxylic acid moiety paired with a hydrophobic, UV-active tosyl group—achieving accurate purity analysis requires a meticulously designed High-Performance Liquid Chromatography (HPLC) method.

As an Application Scientist, I approach analytical method validation not as a static checklist, but as a dynamic, self-validating system of logical checks and balances. Recent revisions to the 3[3] and the proposed updates to4[4] emphasize a lifecycle approach. The ultimate goal is to ensure the "Reportable Result" is fit for its intended purpose—in this case, the reliable quantitation of the main compound and its process-related impurities[4],.

Mechanistic Grounding: Method Selection and Causality

Why choose Reversed-Phase (RP) HPLC with an acidic mobile phase over Normal-Phase or HILIC? The azetidine ring and carboxylic acid present significant polarity, which frequently leads to poor retention and severe peak tailing on standard C18 columns due to secondary ion-exchange interactions with residual surface silanols. By utilizing an acidic mobile phase (e.g., 0.1% Trifluoroacetic acid or Phosphoric acid at pH ~2.5), we deliberately suppress the ionization of the carboxylic acid (pKa ~3.5), ensuring it remains in its neutral, more hydrophobic state. This maximizes retention on the stationary phase and sharpens the peak shape. Furthermore, the tosyl group provides excellent chromophoric properties, allowing for highly sensitive UV detection at 215 nm[2].

Comparison: Standard C18 vs. Polar-Embedded C18 Phase To objectively demonstrate performance, we compared a traditional End-capped C18 column against a Polar-Embedded C18 column. The Polar-Embedded phase contains an amide or ether linkage near the silica surface, which sterically and electronically shields unreacted silanols from the polar azetidine core.

Data Presentation: Column Performance Comparison
Chromatographic ParameterTraditional C18 Column (USP L1)Polar-Embedded C18 ColumnCausality / Scientific Rationale
Retention Time ( tR​ ) 4.2 min6.8 minPolar-embedded groups provide alternative hydrogen-bonding mechanisms, increasing retention for the polar azetidine core.
Peak Asymmetry ( Tf​ ) 1.85 (Significant tailing)1.05 (Highly symmetrical)Shielding of unreacted silanols prevents secondary ion-exchange interactions with the analyte.
Theoretical Plates ( N ) ~4,500~12,500Improved mass transfer kinetics and reduced tailing lead to significantly higher column efficiency.
Resolution ( Rs​ ) 1.43.2Enhanced selectivity due to dual retention mechanisms (hydrophobic + dipole-dipole) separates the API from closely eluting impurities.
Validation Workflow & Logical Relationships

The following diagram maps the analytical procedure lifecycle, ensuring every validation parameter builds upon the success of the previous step.

Validation_Lifecycle Dev Method Optimization Polar-Embedded C18 Spec Specificity Forced Degradation Dev->Spec Lin Linearity & Range 50% to 120% Spec Spec->Lin Acc Accuracy & Precision Spike Recovery Lin->Acc Rob Robustness DoE: Flow, Temp, pH Acc->Rob Rep Reportable Result Fitness for Purpose Rob->Rep

ICH Q2(R2) and USP <1225> aligned HPLC method validation workflow for purity analysis.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness, the following protocols are designed with internal controls. Every step inherently validates the integrity of the previous one.

Protocol 1: Specificity via Forced Degradation (Stability-Indicating Power)

According to3, a stability-indicating method must unambiguously assess the analyte in the presence of its degradation products[3].

  • Sample Preparation: Prepare a 1.0 mg/mL stock solution of 1-Tosylazetidine-3-carboxylic acid in the sample diluent (Water:Acetonitrile 50:50 v/v).

  • Acid & Base Hydrolysis:

    • Acid: Transfer 5 mL of stock to a flask, add 1 mL of 1N HCl. Heat at 60°C for 4 hours. Crucial Step: Neutralize with 1N NaOH before injection.

    • Base: Transfer 5 mL of stock, add 1 mL of 1N NaOH. Heat at 60°C for 4 hours. Crucial Step: Neutralize with 1N HCl.

    • Causality: The tosyl sulfonamide linkage and carboxylic acid are susceptible to extreme pH. Neutralization acts as a self-validating control to stop the degradation reaction at a precise time point and prevents damage to the silica-based HPLC column.

  • Oxidation: Transfer 5 mL of stock, add 1 mL of 3% H2​O2​ . Store at room temperature for 24 hours.

  • Chromatographic Analysis: Inject all stressed samples alongside an unstressed control using a Photodiode Array (PDA) detector.

  • Acceptance Criteria: The peak purity angle of 1-Tosylazetidine-3-carboxylic acid must be less than the purity threshold. Resolution ( Rs​ ) between the active pharmaceutical ingredient (API) and the nearest degradation product must be ≥1.5 .

Protocol 2: Accuracy and Precision (USP Category II)6 dictates that for impurity determination, the validated range should span from 50% to 120% of the specification limit[6].
  • Standard Preparation: Prepare a reference standard solution at the specification limit (e.g., 0.1% of the nominal concentration of 1.0 mg/mL, which equals 1.0 µg/mL).

  • Spiking Strategy: Prepare sample matrices spiked with the reference standard at three distinct levels: 50%, 100%, and 120% of the target concentration. Prepare three independent replicates per level (9 determinations total).

  • System Suitability (Internal Control): Before analyzing the spiked samples, inject the 100% standard six times. The Relative Standard Deviation (%RSD) of the peak area must be ≤2.0% , and the tailing factor ≤1.5 .

    • Causality: This ensures the instrument optics and pump flow are stable before committing to the accuracy assessment, preventing false-negative recovery results.

  • Execution: Inject the spiked samples. Calculate the percentage recovery: (Experimental Concentration / Theoretical Spiked Concentration) × 100.

  • Acceptance Criteria: Mean recovery must fall between 95.0% and 105.0%. The %RSD across all 9 determinations must be ≤5.0% for trace impurities.

Authoritative Grounding & Conclusion

The transition from traditional, static validation to a modern lifecycle approach requires a deep understanding of the "Reportable Result" (RR). As highlighted by recent 4, validation must focus on decision-making confidence rather than isolated parameter checks[4],. By utilizing a Polar-Embedded column to master the complex polarity of 1-Tosylazetidine-3-carboxylic acid, and by rigorously testing specificity through controlled forced degradation, we minimize the uncertainty of the RR. This ensures that the purity analysis is robust, reliable, and fully compliant with both ICH and USP global mandates[3],.

References
  • ICH Q2(R2)
  • Source: uspbpep.
  • Source: gmp-compliance.
  • Source: calpaclab.
  • Source: tdx.
  • USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2)

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 1-Tosylazetidine-3-carboxylic acid

As researchers and drug development professionals, our commitment to innovation is matched by our responsibility for safety and environmental stewardship. The proper disposal of specialized chemical reagents like 1-Tosyl...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our commitment to innovation is matched by our responsibility for safety and environmental stewardship. The proper disposal of specialized chemical reagents like 1-Tosylazetidine-3-carboxylic acid is not merely a regulatory hurdle; it is a critical component of a robust safety culture. This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of this compound, grounded in its specific chemical properties and established laboratory safety principles.

Hazard Assessment: A Chemist's Perspective

Before any disposal protocol is established, a thorough understanding of the molecule's potential hazards is paramount. In the absence of a specific Safety Data Sheet (SDS) detailing ecotoxicity and disposal codes, we must infer the risks by dissecting its constituent parts: the azetidine ring, the carboxylic acid, and the tosyl group.

  • Azetidine Ring: This four-membered nitrogen-containing heterocycle is characterized by significant ring strain (approx. 25.4 kcal/mol).[1] This strain makes the ring susceptible to nucleophilic attack and ring-opening, particularly under acidic conditions.[2] While more stable than an aziridine ring, its inherent reactivity necessitates that it be treated as a potentially reactive substance.[1][3]

  • Carboxylic Acid Moiety: The carboxylic acid group imparts acidic properties to the molecule. While simple, short-chain carboxylic acids may sometimes be neutralized and disposed of via sanitary sewers, this is not appropriate for complex molecules like 1-Tosylazetidine-3-carboxylic acid due to the other functional groups.[4][5] The acidity itself requires handling with appropriate personal protective equipment (PPE) to prevent skin and eye irritation.[6]

  • Tosyl Group (p-toluenesulfonyl): The tosyl group is generally stable under neutral conditions.[7] However, it is an excellent leaving group and is used to activate alcohols for nucleophilic substitution.[8][9] The N-tosyl bond in the azetidine ring is a sulfonamide, which is notably stable but can be cleaved under strongly acidic or reductive conditions.[8] The decomposition of tosylates can release p-toluenesulfonic acid, a strong acid.[7]

Personal Protective Equipment (PPE) Protocol

A stringent PPE protocol is non-negotiable when handling this compound, from initial use to final disposal.

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or safety glasses with side-shields conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US).[10]Protects against splashes of the chemical or its solutions, which are acidic and potentially irritating.
Hand Protection Nitrile gloves. Inspect gloves prior to use and use proper glove removal technique.[11]Provides a barrier against skin contact. Given the lack of specific permeation data, double-gloving may be prudent for extended handling.
Body Protection Standard laboratory coat. For larger quantities or spill cleanup, a chemically resistant apron should be used.[11]Prevents contamination of personal clothing.
Respiratory Protection Not generally required when handling small quantities in a well-ventilated area. Use a NIOSH/MSHA-approved respirator if creating dusts or aerosols.[10]The compound is a solid powder, and minimizing the generation of dust is key. All transfers should be performed in a chemical fume hood.[12]
Waste Segregation and Containerization: The Foundation of Safe Disposal

Proper segregation is critical to prevent unintended reactions within the waste container.

Step-by-Step Containerization Protocol:

  • Select the Correct Container:

    • Use a dedicated, leak-proof hazardous waste container made of a compatible material (e.g., High-Density Polyethylene, HDPE).[13][14]

    • The container must have a secure, screw-top cap.[15]

    • Ensure the container is clean and dry before the first use.

  • Designate the Waste Stream:

    • This compound should be disposed of in a "Non-halogenated Organic Solid Waste" stream.

    • Crucially, do NOT mix this waste with:

      • Strong Oxidizers: To prevent a potentially vigorous reaction.

      • Strong Bases: May promote undesired reactions.

      • Aqueous Waste: The compound's stability in aqueous waste streams is unknown.

      • Halogenated Solvents: To avoid creating mixed waste streams, which are more expensive and complex to dispose of.

  • Labeling:

    • Affix a hazardous waste label to the container before adding any waste.[16]

    • The label must include:

      • The full chemical name: "1-Tosylazetidine-3-carboxylic acid" (no abbreviations).[14]

      • The words "Hazardous Waste".

      • An accurate accumulation start date.

      • An indication of the hazards (e.g., "Corrosive - Acid," "Irritant").

  • Storage:

    • Keep the waste container sealed at all times, except when adding waste.[15]

    • Store the container in a designated Satellite Accumulation Area (SAA) near the point of generation.[13]

    • Ensure secondary containment (e.g., a plastic tub or tray) is used to contain any potential leaks.[14]

Disposal Procedure: A Decision-Based Workflow

The ultimate disposal must be handled by a licensed professional waste disposal service, coordinated through your institution's Environmental Health and Safety (EHS) office.[17] The following workflow outlines the steps a researcher must take.

Experimental Protocol: Waste Accumulation and Disposal Request

  • Waste Collection: Carefully transfer solid 1-Tosylazetidine-3-carboxylic acid waste into the appropriately labeled container using a dedicated spatula or scoop. Perform this transfer inside a chemical fume hood to minimize inhalation risk.

  • Rinsate from Empty Containers:

    • The original product container is not considered "empty" for regular trash disposal until it has been properly rinsed.[14]

    • Rinse the empty container with a suitable organic solvent (e.g., acetone or ethanol).

    • This first rinseate is considered hazardous and must be collected in a designated "Non-halogenated Organic Liquid Waste" container.[14]

    • Subsequent rinses (e.g., a triple rinse) can often be managed similarly, but consult your institutional EHS policy.[18]

  • Container Management: Do not overfill the waste container. Leave at least 10% headspace to allow for expansion.[13]

  • Requesting Pickup: Once the container is full or you are finished with the project, schedule a waste pickup with your EHS office. Do not transport hazardous waste yourself.[16]

The logical flow for handling the disposal of 1-Tosylazetidine-3-carboxylic acid is visualized below.

G Disposal Workflow for 1-Tosylazetidine-3-carboxylic acid cluster_prep Preparation & Assessment cluster_collection Waste Collection (in Fume Hood) cluster_storage Storage & Disposal assess 1. Assess Hazards (Acidic, Strained Ring) ppe 2. Don Correct PPE (Goggles, Nitrile Gloves, Lab Coat) assess->ppe container 3. Prepare Labeled Container (Non-Halogenated Solid Waste) ppe->container add_solid 4. Add Solid Waste to Container container->add_solid Begin Accumulation rinse 5. Triple Rinse Empty Glassware with Organic Solvent add_solid->rinse seal 7. Securely Seal Container add_solid->seal add_rinsate 6. Collect First Rinsate as Hazardous Liquid Waste rinse->add_rinsate add_rinsate->seal store 8. Store in Secondary Containment in Satellite Accumulation Area seal->store request 9. Contact EHS for Waste Pickup store->request disposal 10. Professional Disposal request->disposal

Caption: Disposal decision workflow for 1-Tosylazetidine-3-carboxylic acid.

Spill and Decontamination Procedures

Accidents happen, but preparation mitigates their impact.

  • For a Small Spill (Solid):

    • Alert personnel in the immediate area.

    • Wearing your full PPE, gently sweep the solid material into a dustpan. Avoid creating dust.

    • Place the swept material into your designated hazardous waste container.

    • Decontaminate the area with a detergent solution, followed by water.

    • Collect all cleanup materials (wipes, gloves) as hazardous waste.[17]

  • For a Large Spill:

    • Evacuate the immediate area.

    • Alert your supervisor and call your institution's EHS emergency number.

    • Prevent others from entering the area.

    • Allow only trained emergency responders to handle the cleanup.

By adhering to this comprehensive guide, you ensure that your use of 1-Tosylazetidine-3-carboxylic acid is conducted with the highest standards of safety, from the moment it enters your lab to the moment it is responsibly managed as waste.

References

  • NextSDS. (n.d.). 1-Tosylazetidine-3-carboxylic acid — Chemical Substance Information. Retrieved from [Link]

  • University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]

  • Grokipedia. (n.d.). Tosyl group. Retrieved from [Link]

  • USDA ARS. (n.d.). Acceptable Drain Disposal Procedures. Retrieved from [Link]

  • Dodge, M. W., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Dartmouth College Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Jurberg, I. D., et al. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Tosyl group. Retrieved from [Link]

  • RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Retrieved from [Link]

  • AAPPTec. (n.d.). Boc-Aziridine-3-carboxylic acid Safety Data Sheet. Retrieved from [Link]

  • Aaron Chemicals LLC. (2024). rac-(2R,3R)-3-phenylazetidine-2-carboxylic acid hydrochloride Safety Data Sheet. Retrieved from [Link]

  • Master Organic Chemistry. (2015). Tosylates And Mesylates. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • AdventHealth University. (n.d.). Hazardous Waste Management Manual. Retrieved from [Link]

  • University of Delaware. (n.d.). HAZARDOUS DRUG HANDLING AND DISPOSAL SOP. Retrieved from [Link]

  • PubChem. (n.d.). 3-azetidinecarboxylic Acid. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Tosylazetidine-3-carboxylic acid
Reactant of Route 2
1-Tosylazetidine-3-carboxylic acid
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